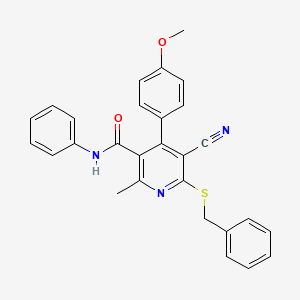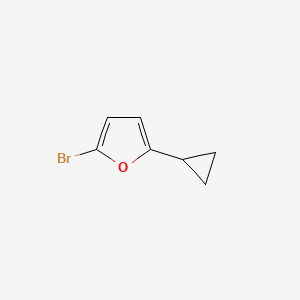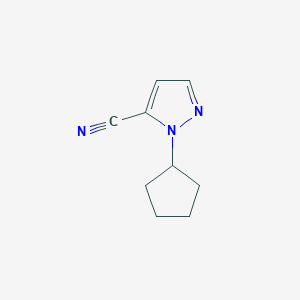
1-(3,4-Dimethoxy-benzoyl)-6,7-dimethoxy-isoquinoline-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate is a complex organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of multiple methoxy groups and a benzoyl group attached to the isoquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate typically involves several key steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitumor, antiviral, and antimalarial agents.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell division and DNA replication, leading to cytotoxic effects.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its potential antitumor activity.
Comparaison Avec Des Composés Similaires
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives:
Similar Compounds: 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline, 3,4-dimethoxybenzoyl derivatives.
Uniqueness: The presence of multiple methoxy groups and a benzoyl group makes it unique in terms of its chemical reactivity and potential biological activities.
Conclusion
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure and reactivity make it a valuable intermediate for the development of new pharmacologically active molecules and materials.
Propriétés
Formule moléculaire |
C23H23NO7 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H23NO7/c1-6-31-23(26)16-9-14-11-19(29-4)20(30-5)12-15(14)21(24-16)22(25)13-7-8-17(27-2)18(10-13)28-3/h7-12H,6H2,1-5H3 |
Clé InChI |
MKZUTKFAUNOJFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)C(=O)C3=CC(=C(C=C3)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)

![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)

![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)



